![molecular formula C16H12Cl2N2O3S B2836435 2,5-dichloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide CAS No. 2034594-54-0](/img/structure/B2836435.png)
2,5-dichloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide
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Description
2,5-dichloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied in scientific research for its potential therapeutic applications. This compound belongs to the class of sulfonamides and has a molecular weight of 441.85 g/mol.
Scientific Research Applications
Suzuki–Miyaura Coupling
2,5-dichloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide: serves as a valuable organoboron reagent in Suzuki–Miyaura (SM) cross-coupling reactions . The SM coupling is a powerful method for forming carbon–carbon bonds, and this compound plays a crucial role in the process. Key features include mild reaction conditions, functional group tolerance, and environmental compatibility. The compound’s stability and ease of preparation make it an excellent choice for constructing complex molecules.
Alkene Hydromethylation
When paired with a Matteson–CH₂–homologation, this compound enables formal anti-Markovnikov alkene hydromethylation—a transformation previously unknown. Researchers have applied this sequence to various substrates, including methoxy-protected (−)-Δ8-THC and cholesterol .
Antimicrobial Potential
Derivatives of this compound have shown promising antimicrobial activity. Notably, compounds 1a and 1b exhibit good potential in combating microbial pathogens .
Anti-Inflammatory and Analgesic Properties
Two specific derivatives—(S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide (42) and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43)—have demonstrated anti-inflammatory and analgesic activities. Their ulcerogenic index compares favorably with indomethacin and celecoxib .
properties
IUPAC Name |
2,5-dichloro-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3S/c17-12-3-4-13(18)16(9-12)24(21,22)20-10-11-5-6-19-14(8-11)15-2-1-7-23-15/h1-9,20H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPYNIJVERLTQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide |
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